molecular formula C10H13NO B570377 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone CAS No. 117783-47-8

1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone

Katalognummer: B570377
CAS-Nummer: 117783-47-8
Molekulargewicht: 163.22
InChI-Schlüssel: INPDUHMRCHDTIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2-methylprop-1-en-1-yl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylprop-1-en-1-yl derivatives with pyrrole under specific conditions. One common method involves the use of a Grignard reagent, such as 2-methyl-1-propenylmagnesium bromide, which reacts with a pyrrole derivative to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the pyrrole ring and the ethanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

117783-47-8

Molekularformel

C10H13NO

Molekulargewicht

163.22

IUPAC-Name

1-[1-(2-methylprop-1-enyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-7H,1-3H3

InChI-Schlüssel

INPDUHMRCHDTIC-UHFFFAOYSA-N

SMILES

CC(=CN1C=CC=C1C(=O)C)C

Synonyme

Ethanone, 1-[1-(2-methyl-1-propenyl)-1H-pyrrol-2-yl]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.